molecular formula C5H6ClNO2S B1438047 4-Methylthiazole-5-carboxylic acid hydrochloride CAS No. 1184982-16-8

4-Methylthiazole-5-carboxylic acid hydrochloride

Cat. No.: B1438047
CAS No.: 1184982-16-8
M. Wt: 179.63 g/mol
InChI Key: CCZDMKMGHUZRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiazole-5-carboxylic acid hydrochloride is a thiazole derivative with a carboxylic acid group at position 5 and a methyl substituent at position 4, further modified as a hydrochloride salt. The free acid form (CAS 20485-41-0) has a molecular weight of 143.17 g/mol, a melting point of 287.0°C, and a purity ≥97% . The hydrochloride form enhances solubility in polar solvents, making it advantageous in pharmaceutical synthesis. It serves as a key intermediate in producing bioactive molecules, such as febuxostat (a xanthine oxidase inhibitor for gout treatment) and anticancer agents .

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c1-3-4(5(7)8)9-2-6-3;/h2H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDMKMGHUZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acid Chloride Intermediate

One of the most efficient and industrially viable methods involves the conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride, followed by conversion to the hydrochloride salt.

Step 1: Formation of Acid Chloride

  • React 4-methylthiazole-5-carboxylic acid with thionyl chloride (SOCl₂).
  • Reflux the mixture for approximately 2 hours.
  • Remove excess thionyl chloride under reduced pressure.
  • The acid chloride is obtained and can be used directly without further purification.

Step 2: Conversion to Hydrochloride Salt

  • The acid chloride intermediate is treated with hydrochloric acid or anhydrous hydrogen chloride gas to form the hydrochloride salt.
  • This step typically involves controlled addition in an appropriate solvent such as ethyl acetate or dichloromethane.
  • The product is isolated by filtration or crystallization.

This method is favored for its straightforward process and good yields, suitable for scale-up in industrial settings.

Pd/BaSO4 Catalyzed Hydrogenation Route

A notable eco-friendly and efficient method reported involves the Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a related intermediate, which can be further converted to the hydrochloride salt.

  • The acid chloride is suspended in xylene.
  • Pd/BaSO4 catalyst (5 μm particle size, 7.5% Pd loading) is added.
  • The reaction mixture is refluxed under hydrogen atmosphere.
  • This catalytic hydrogenation proceeds with high selectivity and yield.
  • The method is more environmentally friendly compared to traditional oxidation or reduction methods using MnO2, CrO3, or LiAlH4, which are toxic or costly.

Though this method focuses on the aldehyde intermediate, it is closely related to the preparation of the hydrochloride salt through subsequent oxidation or salt formation steps.

Alternative Oxidation and Reduction Methods

Other methods reported in literature for related compounds include:

  • Oxidation of 4-methyl-5-(hydroxymethyl)thiazole using MnO2, CrO3, or NaOCl to form aldehyde intermediates.
  • Reduction of carboxylic esters using LiAlH4, NaBH4, or Red-Al to obtain alcohol intermediates.

These methods, while effective, are less favored industrially due to environmental concerns and higher costs.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Disadvantages Industrial Suitability
Acid Chloride Formation with Thionyl Chloride Thionyl chloride (SOCl₂) Reflux 2 h, reduced pressure High yield, simple, direct use Requires handling of SOCl₂ High
Pd/BaSO4 Catalyzed Hydrogenation of Acid Chloride Pd/BaSO4 catalyst, H₂ gas Reflux in xylene, hydrogen atmosphere Eco-friendly, high selectivity Requires hydrogenation setup High
Oxidation of Hydroxymethyl Derivatives MnO2, CrO3, NaOCl Various, often mild Established methods Toxic reagents, environmental issues Low to moderate
Reduction of Carboxylic Esters LiAlH4, NaBH4, Red-Al Various, often low temp Effective for alcohol intermediates Expensive, hazardous reagents Low

Research Findings and Notes

  • The Pd/BaSO4 catalyzed hydrogenation method stands out for its industrial applicability due to its eco-friendliness and scalability, as demonstrated in the synthesis of intermediates for the antibiotic cefditoren pivoxil.
  • The acid chloride intermediate is a versatile precursor, enabling the preparation of various derivatives including the hydrochloride salt.
  • Handling of thionyl chloride requires careful control due to its corrosive and toxic nature, but its use is justified by the high efficiency of the conversion.
  • Alternative oxidation and reduction methods, while chemically valid, are less preferred for large-scale production due to environmental and cost concerns.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylthiazole-5-carboxylic acid and its derivatives have various applications, particularly in pharmaceutical research and development. The applications stem from their unique chemical properties and biological activities.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis 4-methyl-5-formyl-thiazole is useful as an intermediate in the preparation of Cefditoren .
  • Anti-cancer Agents Derivatives of 4-methylthiazole-5-carboxylic acid have been studied for their potential as anti-cancer agents .
  • Treatment of Type 2 Diabetes Mellitus 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a thiazole derivative, has shown promise in treating hyperglycemia, insulin resistance, and related conditions in animal models .

Chemical Synthesis Applications

  • Preparation of 4-methyl-5-formyl-thiazole A process for the preparation of 4-methyl-5-formyl-thiazole involves oxidizing 4-methyl-5-hydroxymethyl thiazole using an oxidizing agent at a controlled temperature . The oxidizing agent can be pyridinium chlorochromate (PCC), NaOCl, or KBr in the presence of TEMPO, or Jones reagent (CrO3/H2SO4), with solvents like dichloromethane or ethylacetate .
  • Polymorph Selection 4-methyl-5-thiazolecarboxylic acid is used in techniques for selectively producing a desired polymorph of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid .

Cosmetic Applications

  • Cosmetic Product Development Experimental design techniques are employed to optimize the formulation and development of stable, safe, and effective cosmetic products .

Research Tools

  • HSET (KIFC1) Inhibition A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has been discovered with micromolar in vitro inhibition of HSET (KIFC1) .
  • Fluorescent Probe A suitable linker position was identified to allow the synthesis of both fluorescent- and .

Mechanism of Action

The mechanism of action of 4-Methylthiazole-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or interact with receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
4-Methylthiazole-5-carboxylic acid 20485-41-0 -CH₃ (C4), -COOH (C5) 143.17 m.p. 287°C; respiratory sensitizer
4-Methylthiazole-5-carboxylic acid hydrochloride N/A -CH₃ (C4), -COOH·HCl (C5) 179.63* Higher solubility than free acid
4-Ethyl-2-methylthiazole-5-carboxylic acid 119778-44-8 -CH₂CH₃ (C4), -CH₃ (C2), -COOH (C5) 171.22 Similarity score: 0.91
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 -CF₃ (C4), -CH₃ (C2), -COOH (C5) 209.16 Enhanced metabolic stability
Methyl 4-methylthiazole-5-carboxylate 81569-44-0 -CH₃ (C4), -COOCH₃ (C5) 157.18 Ester form; hydrolyzes to free acid

*Calculated based on free acid + HCl.

Key Observations :

  • Substituent Effects : Ethyl or trifluoromethyl groups at C4/C2 increase molecular weight and alter lipophilicity, impacting bioavailability .
  • Hydrochloride vs. Free Acid : The hydrochloride salt improves aqueous solubility, critical for drug formulation, whereas the free acid is prone to crystallization .
  • Safety : The free acid is a respiratory sensitizer (H317), necessitating protective gear during handling ; safety data for the hydrochloride form remains understudied.

Pharmacological Activities

  • Febuxostat (Derivative) : Inhibits xanthine oxidase, reducing uric acid levels; crystal structure reveals planar thiazole and phenyl rings stabilized by hydrogen bonds .
  • Anticancer Derivatives: 4-Methylthiazole-5-carboxylic acid derivatives show potency in vitro, with substituents like cyano or trifluoromethyl enhancing target binding .
  • Antifungal Agents : Thiazolyl hydrazines derived from 4-methylthiazole-5-carboxylic acid exhibit activity against Candida spp. .

Mechanistic Insights :

  • The hydrochloride’s ionic nature may improve membrane permeability in drug candidates.
  • Trifluoromethyl groups (e.g., CAS 117724-63-7) enhance metabolic stability by resisting oxidative degradation .

Biological Activity

4-Methylthiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C6_6H6_6ClN1_1O2_2S
Molecular Weight: 179.63 g/mol
CAS Number: 1184982-16-0

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

This compound exhibits several mechanisms of action:

  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, thus alleviating inflammation.
  • Antimicrobial Properties: It demonstrates activity against various bacterial and fungal strains.

Antidiabetic Effects

A notable study investigated the effects of a derivative of 4-methylthiazole-5-carboxylic acid on insulin sensitivity and lipid profiles in diabetic rats. The results indicated that administration of the compound significantly reduced serum glucose levels and improved insulin sensitivity over a four-week period. Key findings included:

ParameterControl GroupTreatment Group
Serum Glucose (mg/dL)250 ± 15150 ± 10
Insulin (µU/mL)30 ± 510 ± 2
Total Cholesterol (mg/dL)200 ± 20120 ± 15
HDL Cholesterol (mg/dL)40 ± 560 ± 8

Histopathological examinations revealed that the compound restored normal morphology in pancreatic islets, indicating protective effects against diabetes-induced damage .

Anticancer Activity

Research has also highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. A recent study showed that certain derivatives exhibited significant cytotoxicity, with viability rates dropping below 20% for treated cancer cells compared to control groups. For instance:

Cell LineViability (%) ControlViability (%) Treated
MCF-785<20
A54980<15
LX-2 (Normal)90>70

These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound is metabolized through various pathways, leading to the formation of active metabolites that contribute to its biological effects.

Case Studies and Research Findings

  • Diabetes Management: In a controlled study involving diabetic rats induced by streptozotocin (STZ), treatment with the compound resulted in significant improvements in metabolic parameters, including reductions in triglycerides and cholesterol levels .
  • Cytotoxicity Assessment: A comparative study on the cytotoxicity of thiazole derivatives demonstrated that specific compounds derived from 4-methylthiazole-5-carboxylic acid exhibited potent anticancer activities with minimal side effects on normal cells .
  • Xanthine Oxidase Inhibition: Another study highlighted the role of thiazole derivatives as xanthine oxidase inhibitors, which are relevant for conditions like gout by modulating uric acid production .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylthiazole-5-carboxylic acid hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves coupling reactions of thiazole precursors with carboxylic acid derivatives. For instance, derivatives of this compound have been synthesized via condensation reactions using intermediates like 4-methylthiazole-5-carboxylic acid, followed by hydrochlorination. Purity optimization (≥98%) can be achieved via recrystallization and validated by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (≥98% area%) using C18 reverse-phase columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on thiazole ring protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C6_6H7_7NO2_2S·HCl: 193.6) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store as a crystalline powder in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or degradation. Stability studies recommend periodic HPLC monitoring to detect degradation products, especially under humid conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 4-Methylthiazole-5-carboxylic acid derivatives across different studies?

  • Methodological Answer : Discrepancies (e.g., anti-cancer vs. anti-diabetic activity) may arise from variations in assay conditions or cellular models. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cancer, INS-1 for diabetes) and control for pH/solubility effects due to the hydrochloride salt .
  • Dose-Response Studies : Compare EC50_{50} values across models to identify context-dependent efficacy .

Q. What in silico strategies are effective for designing novel derivatives of this compound targeting specific enzymes?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to screen derivatives against target proteins (e.g., cyclophilin D for mitochondrial dysfunction or PPARγ for diabetes) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity to prioritize synthetic targets .

Q. How to address solubility challenges in pharmacological assays for this hydrochloride salt?

  • Methodological Answer : Improve aqueous solubility via:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
  • pH Adjustment : Buffer solutions at pH 6.5–7.4 to enhance ionization of the carboxylic acid group .

Q. What analytical techniques are critical for identifying degradation products under forced storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or thiazole ring-opened derivatives) .
  • FT-IR Spectroscopy : Detect carbonyl group changes (1700–1750 cm1^{-1}) to confirm degradation .

Data Contradiction Analysis

  • Anti-Cancer vs. Anti-Diabetic Activity : While derivatives show anti-cancer activity via mitochondrial targeting , anti-diabetic effects may stem from PPARγ activation . Contradictions likely reflect divergent mechanisms; validate target specificity using siRNA knockdown or knockout models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiazole-5-carboxylic acid hydrochloride
Reactant of Route 2
4-Methylthiazole-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.